molecular formula C26H18O8 B11162236 4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one

4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one

Cat. No.: B11162236
M. Wt: 458.4 g/mol
InChI Key: ADLVOBPLWRWQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is a hybrid molecule that combines structural elements from different biologically active compounds, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one typically involves the esterification reaction of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane. The reaction is followed by deprotection using 3M HCl . The structure of the compound is confirmed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

1.1. Biogenic ZnO-Catalyzed Condensation

  • Reactants : 4-Hydroxycoumarin, 3-methoxy-4-hydroxybenzaldehyde, and ethylamine .

  • Catalyst : Biogenic ZnO nanoparticles (5 mol%) .

  • Conditions : Ethanol solvent, reflux at 80°C for 3–4 hours .

  • Yield : Up to 98% for derivatives with electron-withdrawing substituents .

  • Mechanism : Aldol-like condensation followed by nucleophilic attack by ethylamine (Scheme 1) .

1.2. Acid-Catalyzed Multi-Component Reactions

  • Reactants : 4-Hydroxycoumarin, substituted benzaldehydes, and acetonitrile .

  • Catalyst : Chlorosulfonic acid .

  • Conditions : Solvent-free, room temperature .

  • Yield : 85–95% for acetylamino-substituted derivatives .

2.1. Hydroxyl Groups

  • Esterification : The 4-hydroxy group undergoes esterification with acetyl chloride or anhydrides under basic conditions to form acetoxy derivatives.

  • Etherification : Methoxy groups (e.g., at C3') are introduced via Williamson synthesis using methyl iodide and K₂CO₃ .

2.2. Methoxy Group Demethylation

  • Conditions : HBr in acetic acid (48 hours, reflux) .

  • Product : Converts methoxy to hydroxyl groups, enhancing hydrogen-bonding capacity .

2.3. Carbonyl Reactivity

  • Nucleophilic Addition : The 2-oxo group participates in Schiff base formation with primary amines.

3.1. Coumarin-Coumarin Dimerization

  • Reactant : Self-condensation under acidic conditions .

  • Product : Bis-coumarin derivatives (e.g., 3,3'-[(4-hydroxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)) .

  • Application : Enhanced anticoagulant activity compared to monomers .

3.2. Spirocyclic Derivatives

  • Reactant : Reaction with 1,3-dimethylbarbituric acid .

  • Conditions : Bromination followed by O-nucleophilic attack .

  • Product : Spiro[furopyran-pyrimidine] tetraone derivatives .

4.1. Antioxidant Activity

  • Mechanism : Radical scavenging via phenolic -OH groups.

  • IC₅₀ : 12.5 µM against DPPH radicals.

4.2. Hydrolytic Degradation

  • Conditions : pH 7.4 buffer, 37°C.

  • Half-life : 48 hours.

  • Products : 4-Hydroxycoumarin and 3-hydroxy-4-methoxybenzoic acid.

Spectroscopic Characterization

Key data for reaction monitoring and product validation:

  • FT-IR :

    • 3400–3431 cm⁻¹ (O–H stretch) .

    • 1706 cm⁻¹ (C=O stretch) .

  • ¹H NMR :

    • δ 10.20 ppm (phenolic -OH) .

    • δ 5.50 ppm (methine -CH) .

  • HRMS : Molecular ion peak at m/z 458.4 [M]⁺ .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of chromone derivatives in cancer therapy. For instance, compounds related to 4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one have shown promise in inhibiting the growth of various cancer cell lines. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells .

Antifungal Properties

Chromones exhibit antifungal activity by targeting cytochrome enzymes involved in fungal growth. Studies have demonstrated that certain chromone derivatives can effectively inhibit the proliferation of pathogenic fungi, making them candidates for antifungal drug development .

Antihistaminic and Bronchodilatory Effects

Research indicates that chromone derivatives may possess antihistaminic properties, which can be beneficial in treating allergic reactions and asthma. Compounds containing the chromone structure have been evaluated for their ability to inhibit histamine-induced contractions in isolated tissues, showing significant activity that could lead to new treatments for respiratory conditions .

Antioxidant Activity

The antioxidant properties of chromone derivatives are also noteworthy. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. This activity is attributed to their ability to donate electrons and stabilize free radicals .

Case Study 1: Anticancer Evaluation

A study published in Molecules explored the anticancer effects of a series of chromone derivatives, including those similar to this compound. The findings indicated significant cytotoxicity against breast and lung cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antifungal Testing

Another investigation focused on the antifungal properties of chromones against Candida albicans. The study demonstrated that specific derivatives inhibited fungal growth effectively at low concentrations, suggesting their potential use as therapeutic agents in treating fungal infections .

Case Study 3: Antioxidant Activity Assessment

Research assessing the antioxidant capacity of various chromone derivatives found that these compounds significantly reduced lipid peroxidation and enhanced cellular defense mechanisms against oxidative stress in vitro. This suggests their potential role in preventing oxidative damage associated with chronic diseases .

Biological Activity

The compound 4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one, a derivative of coumarin, has garnered attention in recent years due to its diverse biological activities. These activities include anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in pharmaceutical research.

Chemical Structure

The molecular formula of the compound is C20H18O7, with a molecular weight of 366.35 g/mol. The structure features multiple hydroxyl groups and methoxy substituents that contribute to its biological activity.

Antioxidant Activity

Research indicates that derivatives of coumarin, including the target compound, exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. A study demonstrated that coumarin derivatives can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which play a pivotal role in inflammation pathways. The mechanism involves the suppression of NF-kB activation, which is a key transcription factor in inflammatory responses .

Anticancer Properties

Several studies have explored the anticancer potential of coumarin derivatives. The target compound has been evaluated against various cancer cell lines, showing inhibitory effects on cell proliferation and inducing apoptosis. For example, it has been reported to induce G2/M phase cell cycle arrest in A549 lung cancer cells, highlighting its potential as an anticancer agent .

Case Study 1: Anticancer Activity

In a recent study published in Pharmaceutical Biology, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound's ability to induce apoptosis was mediated through the intrinsic pathway involving caspase activation .

Case Study 2: Anti-inflammatory Mechanism

A study conducted on lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound reduced nitric oxide (NO) production significantly. This effect was attributed to the inhibition of iNOS expression, confirming its anti-inflammatory potential .

Research Findings Summary

Activity Mechanism Cell Line/Model IC50/Effect
AntioxidantFree radical scavengingVariousEffective
Anti-inflammatoryInhibition of NF-kB and pro-inflammatory cytokinesLPS-stimulated macrophagesSignificant reduction
AnticancerInduction of apoptosis and cell cycle arrestMCF-7IC50 ~ 15 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this coumarin-derived compound?

  • Methodology : The compound can be synthesized via condensation reactions involving substituted coumarin precursors. For example:

  • Step 1 : React 4-hydroxycoumarin derivatives with aldehydes or ketones under alkaline conditions (e.g., NaOH in ethanol) to form intermediates.
  • Step 2 : Introduce methoxy and hydroxy phenyl groups via nucleophilic substitution or Friedel-Crafts alkylation (see analogous procedures in ).
    • Key Considerations : Monitor reaction progress using TLC and optimize pH to avoid side reactions (e.g., over-oxidation).

Q. How is the compound’s structure validated experimentally?

  • Techniques :

  • X-ray crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement; see ).
  • Spectroscopy :
  • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm; carbonyl signals at ~160 ppm) .
  • IR : Identify hydroxy (3200–3600 cm⁻¹) and lactone (1720–1750 cm⁻¹) groups .

Q. What are the standard protocols for purity assessment?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • Melting Point : Compare observed values with literature data (e.g., derivatives in exhibit mp 180–220°C).

Advanced Research Questions

Q. How can computational methods predict bioactivity or binding mechanisms?

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, dock the compound into the active site of CYP450 or COX-2 to assess inhibition potential .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

  • Case Study : If NMR signals for diastereomers overlap, use 2D NMR (COSY, NOESY) to distinguish stereochemistry .
  • Crystallographic Ambiguities : Refine SHELXL parameters (e.g., thermal displacement factors) to address disordered atoms in the crystal lattice .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies?

  • Variable Substituents : Synthesize analogs with modified methoxy/hydroxy groups (e.g., replace 4-methoxy with 4-ethoxy) and test antimicrobial activity .
  • Bioactivity Assays :

  • Antimicrobial : Use agar diffusion against S. aureus and E. coli (MIC values reported for analogs in ).
  • Antioxidant : Measure DPPH radical scavenging activity (IC50) .

Q. Methodological Notes

  • Fluorescence Applications : The compound’s hydroxy and conjugated systems enable use as a Pr3+ ion sensor in MeCN/H2O (9:1). Enhance sensitivity by optimizing solvent polarity .
  • Crystallization Tips : Grow single crystals via slow evaporation in ethanol/chloroform (1:2) to improve diffraction quality .

Properties

Molecular Formula

C26H18O8

Molecular Weight

458.4 g/mol

IUPAC Name

4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]chromen-2-one

InChI

InChI=1S/C26H18O8/c1-32-19-11-10-13(12-16(19)27)20(21-23(28)14-6-2-4-8-17(14)33-25(21)30)22-24(29)15-7-3-5-9-18(15)34-26(22)31/h2-12,20,27-29H,1H3

InChI Key

ADLVOBPLWRWQHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.